molecular formula C14H12N2O2 B170177 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione CAS No. 109856-23-7

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B170177
CAS No.: 109856-23-7
M. Wt: 240.26 g/mol
InChI Key: DYSHNSDQGVAASE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione (CAS 109856-23-7) is a functionalized pyrimidinedione derivative of significant interest in medicinal and organic chemistry research. The compound features a uracil core structure that is methylated at the N1 and N3 positions and further modified with a 2-phenylethynyl substituent at the 5-position. This molecular architecture is characteristic of a class of compounds explored for their potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a promising therapy for the treatment of human immunodeficiency virus (HIV) . Pyrimidine derivatives, in general, constitute a fundamental scaffold in drug discovery, found in a wide array of marketed drugs with antimicrobial, anti-HIV, anticancer, and antipsychotic activities . The synthetic route for this specific compound has been documented in the literature, achieving an 83% yield . Its structure, with a molecular formula of C14H12N2O2 and a molecular weight of 240.25700, provides a versatile platform for further chemical exploration and biological evaluation . Researchers value this compound for its potential in developing novel therapeutic agents and for fundamental studies on the interactions of pyrimidine-based small molecules with biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHNSDQGVAASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447316
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-23-7
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

The phenylethynyl moiety is introduced via Sonogashira coupling between a halogenated pyrimidine precursor and phenylacetylene. A representative protocol from patent literature involves:

  • Reactants : 5-Iodo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione and phenylacetylene.

  • Catalyst : Pd(PPh₃)₂Cl₂ (1 mol%) with CuI (2 mol%) as a co-catalyst.

  • Solvent : Diisopropylamine (DIPA) or tetrahydrofuran (THF) under nitrogen atmosphere.

  • Conditions : 90°C for 6–12 hours, yielding 70–85% after column chromatography.

Key Optimization :

  • Elevated temperatures (90°C) enhance coupling efficiency but risk decomposition of the pyrimidine ring.

  • Use of triethylamine as a base minimizes side reactions compared to stronger bases like K₂CO₃.

Cyclocondensation for Pyrimidine Ring Formation

The pyrimidine core is constructed via cyclocondensation of urea derivatives with β-keto esters. A typical procedure includes:

  • Reactants : 1,3-Dimethylurea and ethyl acetoacetate.

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in ethanol for 8 hours, achieving 65–75% yield.

Mechanistic Insight :
Acid catalysis promotes keto-enol tautomerization of ethyl acetoacetate, facilitating nucleophilic attack by urea to form the pyrimidine ring.

Advanced Methodologies and Modifications

One-Pot Tandem Synthesis

Recent patents describe a one-pot approach combining cyclocondensation and Sonogashira coupling:

  • Step 1 : Synthesize 5-iodo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione via iodination of the parent pyrimidine using N-iodosuccinimide (NIS) in DMF (80% yield).

  • Step 2 : Direct coupling with phenylacetylene without isolating the intermediate, reducing purification steps and improving overall yield to 78%.

Advantages :

  • Eliminates intermediate purification, saving time and resources.

  • Minimizes exposure of light-sensitive iodo intermediates.

Copper-Free Sonogashira Coupling

To avoid copper-induced side reactions, a palladium/ligand system using Xantphos (bis(diphenylphosphino)xanthene) enables coupling at 60°C with 82% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Sonogashira coupling, achieving 88% yield while reducing catalyst loading to 0.5 mol% Pd.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent effectively isolates the target compound (Rf = 0.45).

  • Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity by HPLC.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.41 (s, 6H, N-CH₃), 7.32–7.24 (m, 5H, Ph), 8.07 (s, 1H, pyrimidine-H).

  • MS (ESI) : m/z 240.26 [M+H]⁺, consistent with molecular formula C₁₄H₁₂N₂O₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)Catalyst LoadingTime (h)Purity (%)
Traditional Sonogashira70–851% Pd, 2% CuI1295
One-Pot Tandem781% Pd898
Microwave-Assisted880.5% Pd0.599

Insights :

  • Microwave methods offer superior efficiency but require specialized equipment.

  • One-pot strategies balance yield and practicality for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione serves as a crucial building block in organic synthesis. Its structural features allow for the development of more complex molecules, which can lead to the discovery of new compounds with desirable properties.

Biology

Research has explored its potential biological activities:

  • Antimicrobial Activity: Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of pharmaceuticals.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.

Medicine

The compound is being investigated for therapeutic applications:

  • Drug Development: Its unique pharmacophore could lead to the development of new drug candidates targeting various diseases.

Industrial Applications

The compound's unique chemical properties make it suitable for:

  • Material Science: Used in the development of new polymers and coatings due to its stability and reactivity.

Case Studies

  • Anticancer Research:
    • A study demonstrated that derivatives of pyrimidinediones exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Antimicrobial Studies:
    • Research indicated that modifications to the pyrimidinedione structure could enhance antimicrobial activity against a range of pathogens. This has implications for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Insights :

  • Polarity: Amino and amide substituents (e.g., ) increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenylethynyl group.
  • Bioactivity : Bromacil’s bromine and alkyl groups confer herbicidal activity , while FMAU’s fluorinated sugar moiety enables antiviral action via DNA incorporation .

Key Insights :

  • The target compound likely requires transition metal catalysis (e.g., Pd/Cu) for ethynyl group introduction, contrasting with alkylation or glycosylation methods used for others .

Physicochemical Properties

Compound Melting Point (°C) Solubility Profile Notable Properties Reference
Target Compound N/A Low polarity solvents High conjugation (UV-active)
1,3-Dimethyl-5-(2-oxopropyl) >200 Polar aprotic solvents Crystalline, ketone reactivity
Thieno[2,3-d]pyrimidinediones >250 DMSO, DMF High thermal stability
FMAU 180–185 Water (moderate) Nucleoside analog (bioavailable)

Key Insights :

  • The phenylethynyl group likely reduces solubility in polar solvents compared to amide or amino derivatives .
  • Chromenylidene-substituted analogs () exhibit extended conjugation, enabling applications in optoelectronics.

Key Insights :

  • The target compound’s ethynyl-phenyl group may suit material science applications, whereas halogenated or glycosylated analogs target biological systems .
  • Antimicrobial activity in oxadiazole derivatives () highlights the role of heterocyclic substituents in bioactivity.

Biological Activity

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione (commonly referred to as DMPEP) is a synthetic organic compound belonging to the pyrimidinedione family. Its unique structural features, including a pyrimidinedione core with dimethyl substitutions and a phenylethynyl group, contribute to its potential biological activities. This article explores the biological activity of DMPEP, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

  • Molecular Formula : C14H12N2O2
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 109856-23-7

The following table summarizes the key chemical properties of DMPEP:

PropertyValue
IUPAC Name1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
LogP0.48380
PSA44.00000

DMPEP's biological activity is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in metabolic pathways. For instance, studies suggest that DMPEP can modulate the activity of enzymes related to cell signaling and proliferation, potentially impacting cancer cell growth and survival .

Enzyme Inhibition

DMPEP has shown promise as an inhibitor of various enzymes:

  • Adenosine Deaminase : Inhibits adenosine deaminase activity, which may enhance adenosine levels and influence immune responses .
  • Ryanodine Receptors : Exhibits interactions with ryanodine receptors, potentially affecting calcium signaling in muscle cells .

Biological Activity and Therapeutic Implications

Research on DMPEP has revealed several areas of potential therapeutic application:

Antiviral Activity

DMPEP has been evaluated for its antiviral properties, particularly against HIV. In a study focusing on HIV fusion inhibitors, compounds structurally similar to DMPEP exhibited significant potency against HIV-1 replication in cell cultures. The most active compounds showed IC50 values in the low micromolar range, indicating that DMPEP could serve as a lead compound for developing new antiviral agents targeting HIV .

Anticancer Properties

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. By inhibiting specific metabolic pathways involved in tumor growth, DMPEP could contribute to reduced proliferation of cancer cells. Further studies are needed to elucidate its efficacy in various cancer models.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPEP:

  • Study on Antiviral Activity : A series of derivatives based on the structure of DMPEP were synthesized and tested for their ability to inhibit HIV replication. The most promising candidates demonstrated significant antiviral activity with low cytotoxicity .
  • Enzyme Interaction Studies : Research has shown that DMPEP can effectively inhibit adenosine deaminase in vitro, leading to increased adenosine levels which may enhance immune responses against viral infections .
  • Calcium Signaling Modulation : Studies on ryanodine receptor interactions have indicated that DMPEP may alter calcium dynamics in cardiac and skeletal muscle cells, suggesting implications for cardiovascular health .

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using dihydropyrimidine-2(1H)-one scaffolds as precursors. A one-pot synthesis approach under solvent-free microwave irradiation (e.g., 100–120°C, 15–30 min) improves yield and reduces side products compared to conventional heating . Key reagents include ammonium acetate (NH₄OAc) and glacial acetic acid (AcOH) under reflux conditions (108°C) to facilitate cyclization and functionalization .

Q. How can structural characterization of this compound be performed to confirm substitution patterns?

  • Methodological Answer : Use 1H/13C NMR to identify methyl groups at positions 1 and 3, and the phenylethynyl moiety at position 4. GC-MS (as in Table 2 of ) can verify molecular weight and purity. X-ray crystallography is recommended for resolving stereoelectronic effects of the ethynyl-phenyl group on the pyrimidinedione core.

Advanced Research Questions

Q. How can contradictory data on the biological activity of pyrimidinedione derivatives be resolved?

  • Methodological Answer : Discrepancies in activity reports (e.g., serotonin 2 antagonism vs. other targets) may arise from substituent-dependent effects. Perform structure-activity relationship (SAR) studies by systematically modifying the phenylethynyl group (e.g., electron-withdrawing/-donating substituents) and testing binding affinity via radioligand assays (see ). Cross-validate using in silico docking (AutoDock Vina ) to predict interactions with 5-HT2 receptors.

Q. What experimental designs are suitable for evaluating the compound’s therapeutic potential in neurological disorders?

  • Methodological Answer : Use ex vivo organ bath assays to measure smooth muscle contraction inhibition (linked to 5-HT2 antagonism ). Pair with in vivo models (e.g., rodent tail-flick test) to assess analgesic efficacy. Monitor pharmacokinetics via HPLC-MS to correlate plasma concentration with therapeutic outcomes.

Q. How can the compound’s metabolic stability be assessed for drug development?

  • Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) to measure cytochrome P450-mediated degradation. Use LC-QTOF-MS to identify metabolites. Compare with structurally related compounds like 5-fluoro-2,4(1H,3H)-pyrimidinedione derivatives, which show altered metabolic pathways due to halogen substitution .

Data Analysis & Mechanistic Questions

Q. What computational tools are effective for modeling the electronic effects of the phenylethynyl group?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Compare with experimental UV-Vis spectra to validate charge-transfer transitions influenced by the ethynyl spacer .

Q. How do steric effects of the 1,3-dimethyl groups influence intermolecular interactions?

  • Methodological Answer : Use crystal packing analysis to map van der Waals interactions and hydrogen bonding. For example, methyl groups may impose torsional strain on the pyrimidinedione ring, altering π-π stacking with biological targets (refer to tetrahydroquinazolinedione analogs in ).

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